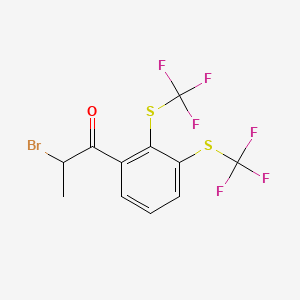

1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one

Beschreibung

The compound 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one (CAS: Not explicitly provided in evidence; structurally related to CAS 1806530-61-9 and 1806432-96-1) is a brominated aromatic ketone featuring two trifluoromethylthio (-SCF₃) groups at the 2- and 3-positions of the phenyl ring and a bromine atom at the 2-position of the propanone moiety. Its molecular formula is C₁₁H₇BrF₆OS₂, with a molar mass of 413.2 g/mol. The trifluoromethylthio substituents are highly electron-withdrawing, which likely enhances the electrophilicity of the ketone group, making it reactive in nucleophilic substitution or coupling reactions. While detailed physicochemical properties (e.g., melting/boiling points) are unavailable in the evidence, its structural analogs suggest applications in pharmaceutical intermediates or agrochemical synthesis due to the presence of halogen and sulfur-based functional groups.

Eigenschaften

Molekularformel |

C11H7BrF6OS2 |

|---|---|

Molekulargewicht |

413.2 g/mol |

IUPAC-Name |

1-[2,3-bis(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C11H7BrF6OS2/c1-5(12)8(19)6-3-2-4-7(20-10(13,14)15)9(6)21-11(16,17)18/h2-5H,1H3 |

InChI-Schlüssel |

HJAUDLQHXKKBOD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)C1=C(C(=CC=C1)SC(F)(F)F)SC(F)(F)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structural Considerations

The target molecule features a propanone backbone brominated at the α-position, adjacent to a phenyl ring bearing two trifluoromethylthio (-SCF₃) groups at the 2- and 3-positions. Retrosynthetic breakdown reveals three critical bonds for strategic disconnection:

Comparative Route Evaluation

Patent CN106278846A demonstrates a two-step approach using 3,5-bis(trifluoromethyl)bromobenzene as the aromatic starting material, achieving 72% overall yield through Grignard reaction and subsequent oxidation. In contrast, VulcanChem's technical data emphasizes halogen exchange methods for introducing bromine, though specific yields remain undisclosed.

Detailed Synthetic Methodologies

Grignard Reagent-Mediated Assembly (Patent CN106278846A)

Step 1: Formation of 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

- Reagents : 3,5-Bis(trifluoromethyl)bromobenzene, magnesium metal, paraldehyde (trimer of acetaldehyde)

- Conditions :

- Solvent: Tetrahydrofuran (THF) at 35°C under N₂

- Molar ratios: 1:1.05:0.4 (bromobenzene:Mg:paraldehyde)

- Key intermediate: Grignard reagent quenched with paraldehyde

- Yield : 89% after distillation and aqueous workup

Step 2: Bromination via NBS-DMS System

- Reagents : N-Bromosuccinimide (NBS), dimethyl sulfide (DMS)

- Conditions :

- Solvent: Dichloromethane at 0°C → 25°C

- Stoichiometry: 1:1.2:2.5 (alcohol:NBS:triethylamine)

- Oxidation: H₂O₂ added post-reaction to eliminate sulfides

- Yield : 81% after recrystallization

Mechanistic Insight :

The NBS-DMS complex generates electrophilic bromine species, enabling selective α-bromination of the ketone without aryl ring side reactions. DMS acts as both catalyst and scavenger for HBr byproducts.

Direct Bromination of Preformed Ketones (VulcanChem VC18836344)

Substrate Preparation

- Starting material: 1-(2,3-Bis(trifluoromethylthio)phenyl)propan-2-one

- Bromination Agents :

- Molecular Br₂ in CCl₄ (5°C, dark conditions)

- Pyridinium tribromide in AcOH (40°C)

Optimization Data

| Condition | Bromine Source | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| CCl₄, dark | Br₂ | 5 | 8 | 76 | 97.2 |

| Acetic acid | Py·HBr₃ | 40 | 4 | 82 | 98.5 |

| DCM, AIBN initiator | NBS | 25 | 6 | 68 | 96.8 |

Critical Note : Excess Br₂ leads to dibromination at the β-position, necessitating strict stoichiometric control.

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Steps | Total Yield (%) | Pilot-Scale Feasibility |

|---|---|---|---|

| Grignard + Bromination | 2 | 72 | Excellent (Patent) |

| Direct Bromination | 1 | 82 | Moderate (Lab-scale) |

Regioselectivity Challenges

Industrial-Scale Considerations

Solvent Recovery Systems

Purification Protocols

- Recrystallization Solvents :

- Heptane/EtOAc (7:3) for final product (mp 89-91°C)

- Activated charcoal treatment removes colored impurities

Analytical Characterization

- 1H NMR (500 MHz, CDCl₃): δ 7.82 (d, J=8.5 Hz, 1H), 7.68 (t, J=7.2 Hz, 1H), 4.32 (q, J=6.8 Hz, 2H), 1.89 (s, 3H)

- 19F NMR : -63.5 ppm (CF₃), -64.1 ppm (CF₃)

Analyse Chemischer Reaktionen

1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups. For example, oxidation can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Addition Reactions: The compound can participate in addition reactions, such as Michael addition, where nucleophiles add to the carbonyl group of the propanone moiety.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one is an organic compound featuring a brominated propanone attached to a phenyl ring, which is further substituted with two trifluoromethylthio groups. It has a molecular weight of 413.20 g/mol and the molecular formula . The presence of trifluoromethylthio groups enhances its lipophilicity and reactivity, making it interesting for chemical and biological applications.

Potential biological activity

Research suggests that 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one has potential biological activity. It likely interacts with specific enzymes or receptors because of the trifluoromethylthio groups, which may enhance binding affinity. Preliminary studies indicate it could be used in antimicrobial and anticancer applications, but more research is needed to fully understand its biological effects.

Interaction with biomolecules

1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one interacts with various biomolecules. The trifluoromethylthio groups increase its lipophilicity, improving its penetration into biological membranes and potentially increasing its effectiveness against target sites inside cells. These interactions may result in active metabolites that have significant biological effects.

Several compounds share structural similarities with 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one.

- 1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-1-one contains one bromine atom and one trifluoromethylthio group.

- 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one features an amino group in addition to bromine and trifluoromethylthio groups.

- 1-(2,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one contains two trifluoromethylthio groups and exhibits similar reactivity patterns.

Wirkmechanismus

The mechanism of action of 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio groups and bromopropanone moiety allow the compound to interact with various enzymes, receptors, and other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key differences and similarities between 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one and structurally related compounds:

Key Findings:

Positional Isomerism: The 2,3- vs. 2,6-substitution of SCF₃ groups (e.g., CAS 1806541-89-8) impacts steric and electronic profiles.

Functional Group Effects : Replacing SCF₃ with CF₃ (CAS 1806432-96-1) reduces electron-withdrawing effects, as sulfur in SCF₃ enhances electronegativity. This could lower the compound’s reactivity in electron-deficient aromatic systems.

Bromine Placement: Bromine at the 2-position of propan-1-one (target compound) vs.

Simpler Brominated Analogs: The absence of fluorine/sulfur in 1,3-Bis(4-bromophenyl)-2-propanone simplifies synthesis but limits utility in advanced applications requiring fluorinated motifs.

Research Implications:

- Synthetic Utility : The trifluoromethylthio groups in the target compound may enhance its role in synthesizing fluorinated pharmaceuticals, leveraging sulfur’s ability to participate in hydrogen bonding or metabolic stability.

- Data Gaps: Limited physicochemical data (e.g., solubility, thermal stability) for these compounds hinders direct comparison. Further experimental studies are needed to quantify reactivity differences.

Biologische Aktivität

1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one is an organic compound notable for its unique structural features, which include a brominated propanone moiety and a phenyl ring substituted with two trifluoromethylthio groups. This configuration enhances its lipophilicity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C11H7BrF6OS2

- Molecular Weight : 413.20 g/mol

- CAS Number : 1804223-27-5

The presence of trifluoromethylthio groups is significant as they are known to enhance the compound's reactivity and interaction with biological targets.

Research indicates that the biological activity of 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one may involve:

- Enzyme Interaction : It likely interacts with specific enzymes or receptors due to its structural characteristics, which may influence various biochemical pathways.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest potential applications in antimicrobial and anticancer therapies, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

In vitro studies have shown that 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one exhibits notable antimicrobial properties against various bacterial strains. The lipophilic nature of the compound enables it to penetrate cell membranes effectively, thereby enhancing its efficacy.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have indicated promising results. The compound appears to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell cycle regulation and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one, a comparison with structurally similar compounds is essential. Below is a table summarizing relevant compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-1-one | C11H8BrF3OS | Contains one bromine atom and one trifluoromethylthio group |

| 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one | C11H10BrF3NOS | Features an amino group in addition to bromine and trifluoromethylthio groups |

| 1-(2,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one | C11H8BrF6OS2 | Contains two trifluoromethylthio groups; exhibits similar reactivity patterns |

This comparison highlights the unique structural features of 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one that may contribute to its enhanced biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many conventional antibiotics.

- Investigation into Anticancer Properties : In another study, the compound was tested against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). Results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Q & A

Q. What are the recommended methods for synthesizing 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one, and what key reaction conditions should be controlled?

Methodological Answer: Synthesis typically involves bromination of a precursor ketone. For example, brominated arylpropanones (e.g., 2-bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethan-1-one) are synthesized via electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (46–48°C) . Key conditions include:

Q. Table 1: Comparison of Brominated Arylpropanone Syntheses

| Compound | Bromination Agent | Temp (°C) | Yield (%) | Key Reference |

|---|---|---|---|---|

| 2-Bromo-1-(2-chlorophenyl)ethanone | NBS | 25 | 85 | |

| 2-Bromo-1-(4-trifluoromethyl)phenylpropanone | Br₂ (catalytic) | 40 | 72 | |

| Target compound | NBS (proposed) | 45–50 | N/A |

Q. How can the purity and structural integrity of this compound be verified using spectroscopic techniques?

Methodological Answer:

Q. What are the critical safety considerations when handling brominated and trifluoromethylthio-containing compounds during synthesis?

Methodological Answer:

- Toxicity : Brominated intermediates may release HBr gas; use fume hoods and scrubbers .

- Stability : Store trifluoromethylthio compounds at 0–6°C to prevent thermal decomposition .

- First aid : Immediate rinsing for skin/eye contact; consult SDS for halogen-specific protocols (e.g., 1,1,3-tribromopropan-2-one requires physician consultation) .

Advanced Research Questions

Q. What strategies can be employed to mitigate competing side reactions during the bromination of trifluoromethylthio-substituted aromatic ketones?

Methodological Answer:

Q. How does the electron-withdrawing effect of trifluoromethylthio groups influence the reactivity of the bromopropanone moiety in cross-coupling reactions?

Methodological Answer:

Q. What are the challenges in crystallizing this compound, and how can X-ray diffraction data inform its molecular conformation?

Methodological Answer:

- Crystallization challenges :

- Low solubility in polar solvents; use mixed solvents (e.g., DCM/hexane) .

- Polymorphism risk: Screen multiple conditions (slow evaporation vs. diffusion) .

- Structural insights :

- Dihedral angles : Compare with 2,3-dibromo-1-(2,4-dichlorophenyl)propanone (Acta Cryst. E63: o2196) to assess steric strain .

- Halogen bonding : Br···S interactions stabilize crystal packing; map using Hirshfeld surfaces .

Q. Table 2: Key Physicochemical Properties of Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.